

# Application Notes: SR-717 as a Tool for Studying Antigen Cross-Priming

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## Compound of Interest

Compound Name: SR-717

Cat. No.: B15607652

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## Introduction

Antigen cross-priming is a critical process in the adaptive immune system where dendritic cells (DCs) present exogenous antigens on MHC class I molecules to activate naive CD8<sup>+</sup> T cells. This mechanism is essential for generating cytotoxic T lymphocyte (CTL) responses against viruses that do not infect DCs and against tumors. The Stimulator of Interferon Genes (STING) pathway has emerged as a key regulator of innate immunity that links the detection of cytosolic DNA to the production of type I interferons (IFNs) and other inflammatory cytokines, which are potent enhancers of antigen cross-priming.<sup>[1][2]</sup>

**SR-717** is a novel, non-nucleotide, small-molecule STING agonist.<sup>[3][4]</sup> Unlike natural cyclic dinucleotide (CDN) ligands, which suffer from metabolic instability, **SR-717** is a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic that is suitable for systemic administration.<sup>[3][5]</sup> These properties make **SR-717** an invaluable tool for researchers studying the role of STING activation in antitumor immunity and, specifically, in the process of antigen cross-priming.<sup>[4]</sup>

## Mechanism of Action: **SR-717** in STING Activation and Cross-Priming

**SR-717** directly binds to the STING protein, which is located in the endoplasmic reticulum.<sup>[3]</sup> A high-resolution co-crystal structure reveals that **SR-717** induces the same "closed" conformational change in STING as its natural ligand, cGAMP.<sup>[4]</sup> This activation initiates a downstream signaling cascade:

- STING Translocation: Upon activation, STING translocates from the ER to the Golgi apparatus.[6]
- TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6]
- IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6]
- Cytokine Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines and chemokines.[1][6]

This robust type I IFN response is central to how **SR-717** facilitates antigen cross-priming. Type I IFNs act on dendritic cells to promote their maturation, increase the expression of co-stimulatory molecules (e.g., CD80, CD86), and enhance their ability to process and present exogenous antigens on MHC class I molecules.[1] Systemic administration of **SR-717** has been shown to promote the activation of CD8 $\alpha$ + dendritic cells, CD8+ T cells, and Natural Killer (NK) cells, leading to enhanced antigen cross-priming and potent antitumor activity.[3][4][5]



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**Caption:** SR-717 activates the STING pathway to induce Type I IFNs.

## Quantitative Data

**SR-717**'s activity has been quantified in various assays, demonstrating its potency both in vitro and in vivo.

Table 1: In Vitro Activity of **SR-717**

Assay Type	Cell Line	Parameter	Value	Reference
STING Activation	ISG-THP1 (Wild-Type)	EC50	2.1 $\mu$ M	[5]
STING Activation	ISG-THP1 (cGAS KO)	EC50	2.2 $\mu$ M	[5]

| PD-L1 Induction | THP-1 / human PBMCs | Effective Concentration | 3.8  $\mu$ M |[5] |

Table 2: In Vivo Efficacy of **SR-717**

Animal Model	Tumor Model	Dosage & Administration	Key Outcomes	Reference
C57BL/6 Mice	B16.F10 Melanoma	30 mg/kg, Intraperitoneal , daily for 7 days	Significant tumor growth inhibition, increased survival, activation of CD8+ T cells and DCs, enhanced cross-priming.	[1][5]

| C57BL/6 Mice | CT26 Colon Carcinoma | 30 mg/kg, Intraperitoneal | Tumor growth inhibition. | [5] |

## Experimental Protocols

Herein are detailed protocols for utilizing **SR-717** to study STING activation and antigen cross-priming.

### Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay

This protocol assesses the ability of **SR-717** to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

#### Materials:

- Bone marrow cells from C57BL/6 mice
- Complete RPMI-1640 medium (with 10% FBS, Pen/Strep, L-glutamine)
- Recombinant murine GM-CSF and IL-4
- **SR-717** (stock solution in DMSO)
- Antibodies for flow cytometry: anti-CD11c, anti-MHC II, anti-CD80, anti-CD86
- FACS buffer (PBS with 2% FBS)

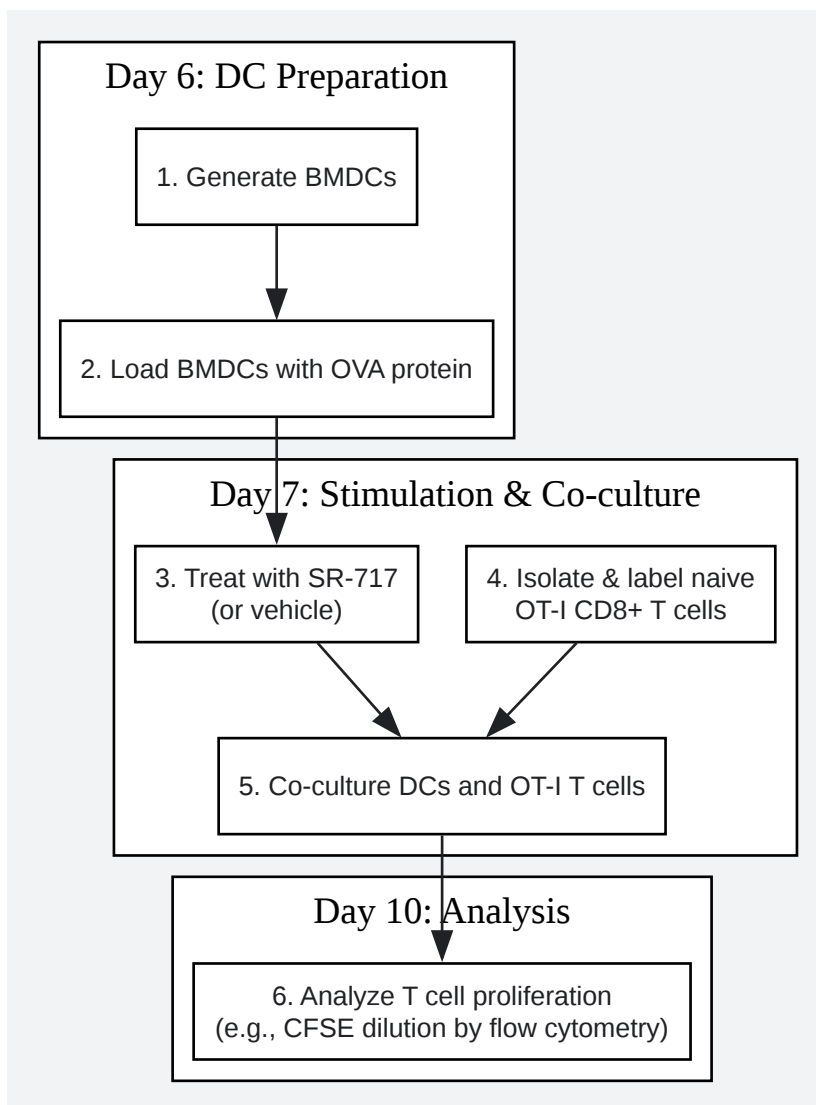
#### Methodology:

- BMDC Generation:
  - Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
  - Culture cells in complete RPMI with 20 ng/mL GM-CSF and 20 ng/mL IL-4.
  - On day 3, replace half of the medium with fresh medium containing cytokines.
  - On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
- **SR-717** Stimulation:
  - Seed immature BMDCs in a 24-well plate at  $1 \times 10^6$  cells/mL.
  - Treat cells with **SR-717** at a final concentration of 1-10  $\mu$ M. Include a DMSO vehicle control.
  - Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.

- Flow Cytometry Analysis:
  - Harvest cells and wash with FACS buffer.
  - Stain with fluorescently conjugated antibodies against CD11c, MHC II, CD80, and CD86 for 30 minutes on ice.
  - Wash cells twice with FACS buffer.
  - Acquire data on a flow cytometer. Analyze the expression of MHC II, CD80, and CD86 on the CD11c+ gated population.

#### Protocol 2: In Vitro Antigen Cross-Priming Assay

This protocol uses an OT-I T-cell receptor transgenic system to measure the cross-presentation of ovalbumin (OVA) by **SR-717**-stimulated DCs.



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**Caption:** Workflow for in vitro antigen cross-priming assay.

Materials:

- BMDCs generated as in Protocol 1.
- Spleen and lymph nodes from an OT-I transgenic mouse.
- Soluble ovalbumin (OVA) protein.
- Naive CD8+ T cell isolation kit.

- Cell proliferation dye (e.g., CFSE).

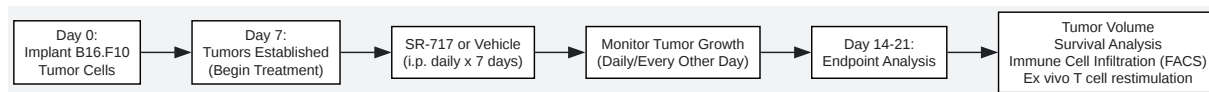
- **SR-717**.

#### Methodology:

- Antigen Loading and DC Stimulation:
  - Generate BMDCs as described in Protocol 1.
  - On day 6, incubate immature BMDCs with 250 µg/mL of soluble OVA protein for 4-6 hours.
  - Wash the cells to remove excess OVA.
  - Resuspend the cells and treat with **SR-717** (e.g., 5 µM) or vehicle control for 18-24 hours.
- OT-I T Cell Isolation and Labeling:
  - Isolate naive CD8<sup>+</sup> T cells from the spleen and lymph nodes of an OT-I mouse using a negative selection kit.
  - Label the purified T cells with CFSE dye according to the manufacturer's instructions.
- Co-culture:
  - Harvest the OVA-loaded and **SR-717**-stimulated DCs.
  - Co-culture the DCs with the CFSE-labeled OT-I T cells at a 1:10 DC-to-T cell ratio.
  - Incubate for 3 days at 37°C, 5% CO<sub>2</sub>.
- Analysis:
  - Harvest the cells and stain for CD8.
  - Analyze T cell proliferation by measuring CFSE dilution in the CD8<sup>+</sup> T cell population via flow cytometry. A greater degree of dilution indicates more proliferation and successful cross-priming.

### Protocol 3: In Vivo Tumor Model for Assessing Cross-Priming

This protocol outlines a syngeneic tumor model to evaluate the efficacy of **SR-717** in promoting an anti-tumor immune response driven by cross-priming.



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**Caption:** Workflow for in vivo assessment of **SR-717** antitumor activity.

#### Materials:

- C57BL/6 mice (6-8 weeks old).
- B16.F10 melanoma cells.
- **SR-717**.
- Vehicle solution (e.g., 10% DMSO, 20% SBE- $\beta$ -CD in saline).<sup>[5]</sup>
- Calipers for tumor measurement.
- Materials for tissue processing and flow cytometry.

#### Methodology:

- Tumor Implantation:
  - Subcutaneously inject  $5 \times 10^5$  B16.F10 cells into the flank of C57BL/6 mice.
  - Allow tumors to grow for 7 days until they are palpable (~50-100 mm<sup>3</sup>).
- **SR-717** Administration:
  - Randomize mice into treatment and control groups.



- Administer **SR-717** intraperitoneally at a dose of 30 mg/kg daily for 7 consecutive days.[5]
- Administer vehicle solution to the control group following the same schedule.
- Monitoring and Endpoint Analysis:
  - Measure tumor volume with calipers every 1-2 days.  $\text{Volume} = (\text{length} \times \text{width}^2) / 2$ .
  - Monitor animal body weight and overall health.
  - At the study endpoint (e.g., day 14 or when tumors reach a predetermined size), euthanize the mice.
- Immunological Analysis:
  - Harvest tumors and spleens.
  - Process tissues into single-cell suspensions.
  - Perform flow cytometry on tumor-infiltrating lymphocytes (TILs) and splenocytes to quantify the frequency and activation status of CD8+ T cells, CD4+ T cells, NK cells, and dendritic cells.
  - (Optional) Perform an ex vivo restimulation assay by co-culturing splenocytes with tumor-specific antigens (e.g., gp100 peptide for B16) and measuring IFN- $\gamma$  production by ELISpot or intracellular cytokine staining to confirm a tumor-specific T cell response.

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